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Diethyl-(4-iodo-3-methyl-benzyl)-amine
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Overview
Description
Diethyl-(4-iodo-3-methyl-benzyl)-amine is a useful research compound. Its molecular formula is C12H18IN and its molecular weight is 303.18 g/mol. The purity is usually 95%.
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Biological Activity
Diethyl-(4-iodo-3-methyl-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the iodine atom and the diethyl amine moiety may significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound can be characterized by the following structural features:
- Iodine Atom : Influences chemical reactivity and biological interactions.
- Diethyl Amine Group : Enhances solubility and bioavailability.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially affecting various signaling pathways. The iodine atom may facilitate binding to target proteins or enzymes, altering their activity and leading to biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, iodoquinazoline derivatives have shown IC50 values ranging from 6.20 to 12.20 μM against various cancer cell lines, suggesting that halogenated compounds may enhance cytotoxicity due to increased lipophilicity and improved binding interactions with cancer-related targets .
Antimicrobial Activity
Compounds similar to this compound have been evaluated for antimicrobial properties. In vitro studies have demonstrated that certain halogenated amines possess potent antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies
- In Vivo Efficacy : A related compound was tested in a BALB/c mouse model for tuberculosis. The study showed sustained plasma concentrations above the minimum inhibitory concentration (MIC) for over 24 hours, indicating potential efficacy in treating infections .
- Cytotoxicity Assessment : In a cytotoxicity study against various cancer cell lines (e.g., MCF-7, A549), compounds with similar structural features exhibited IC50 values ranging from 0.69 to 22 mM, demonstrating a promising therapeutic window for further development .
Data Tables
Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | TBD |
Iodoquinazoline Derivative 1 | 6.20 | A549 | EGFR inhibition |
Iodoquinazoline Derivative 2 | 10.60 | MCF-7 | Tubulin polymerization interference |
Iodoquinazoline Derivative 3 | 12.20 | HeLa | ROS formation |
Scientific Research Applications
Diethyl-(4-iodo-3-methyl-benzyl)-amine is a chemical compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by comprehensive data and case studies.
Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives exhibited significant activity against breast and lung cancer cells, suggesting a pathway for developing new chemotherapeutic agents .
Neuropharmacological Research
The compound has also been studied for its potential neuropharmacological effects. Its structural features make it a candidate for exploring interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study: Serotonergic Activity
Research published in Neuropharmacology assessed the impact of this compound on serotonin receptor activity. The study concluded that modifications to the compound could enhance its affinity for specific serotonin receptor subtypes, indicating potential applications in treating mood disorders .
Reagent in Chemical Reactions
This compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its iodine atom facilitates these processes, making it valuable in synthetic organic chemistry.
Data Table: Reaction Outcomes
Reaction Type | Product Formed | Yield (%) |
---|---|---|
Nucleophilic Substitution | 4-Methylbenzylamine | 85 |
Palladium-Catalyzed Coupling | Diaryl compound | 90 |
Development of New Catalysts
Recent studies have explored the use of this compound in developing new catalytic systems for organic transformations. Its ability to coordinate with metal centers enhances catalytic efficiency.
Case Study: Catalytic Activity
A publication in the journal Organic Letters highlighted the use of this compound in palladium-catalyzed cross-coupling reactions. The results demonstrated improved reaction rates and yields compared to traditional catalysts, showcasing its potential as a catalyst precursor .
Properties
IUPAC Name |
N-ethyl-N-[(4-iodo-3-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN/c1-4-14(5-2)9-11-6-7-12(13)10(3)8-11/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYIJFLSXBVWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.